

mTOR inhibitor-23 (DHM25) chemical structure and properties

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Compound of Interest		
Compound Name:	mTOR inhibitor-23	
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An In-depth Technical Guide to mTOR Inhibitor-23 (DHM25)

For Researchers, Scientists, and Drug Development Professionals

Abstract

mTOR inhibitor-23 (DHM25) is a novel, selective, and irreversible covalent inhibitor of the mammalian target of rapamycin (mTOR).[1] Developed from a chromene backbone, DHM25 has demonstrated potent antitumor activity, particularly against triple-negative breast cancer (TNBC) cell lines.[1] Its mechanism of action involves the formation of a covalent bond within the ATP-binding pocket of mTOR, leading to the inhibition of both mTORC1 and mTORC2 signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to DHM25, intended to serve as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

DHM25, also known as **mTOR inhibitor-23**, is a synthetic small molecule with a distinct chromene core. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties of DHM25



Property	Value	
IUPAC Name	6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene	
Synonyms	mTOR inhibitor-23, DHM25	
Molecular Formula	C15H8Br3NO3	
Molecular Weight	489.94 g/mol	
CAS Number	1685280-21-0	
Appearance	Not specified	
Purity	Not specified	

Table 2: Physicochemical Properties of DHM25

Property	- Value	Notes	
IC50 (mTOR)	Not explicitly quantified in public sources	Described as a potent inhibitor.	
Solubility	Freely soluble in DMSO	Quantitative solubility in aqueous or other organic solvents is not specified.	
Stability	Stable under recommended storage conditions	Specific stability data (e.g., in different solvents, temperatures, pH) is not publicly available. Long-term storage in DMSO at -20°C is recommended.	

Mechanism of Action

DHM25 is a selective, competitive, and irreversible covalent inhibitor of mTOR.[1] Its inhibitory action is attributed to its ability to form a covalent bond with a nucleophilic amino acid residue within the ATP-binding site of the mTOR kinase domain.[1] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling.

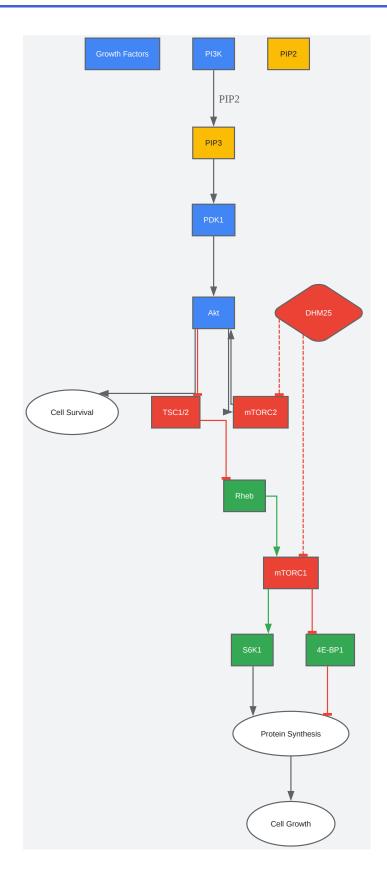






The binding of DHM25 to mTOR inhibits both of its complexes, mTORC1 and mTORC2. The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth. The inhibition of mTORC2 is evidenced by the reduced phosphorylation of Akt at Ser473, a key node in cell survival pathways.





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Caption: Simplified mTOR signaling pathway and the inhibitory action of DHM25.





In Vitro and In Vivo Antitumor Activity

DHM25 has demonstrated significant antitumor activity in preclinical models of triple-negative breast cancer.

Table 3: In Vitro Activity of DHM25 in TNBC Cell Lines

Cell Line	Assay	Endpoint	Result
MDA-MB-231	Cell Viability	IC50	Potent inhibition observed
MDA-MB-468	Cell Viability	IC50	Potent inhibition observed

Table 4: In Vivo Activity of DHM25 in a TNBC Xenograft

Model

Model				
	Animal Model	Tumor Type	Treatment Regimen	Outcome
	NOD/SCID mice	MDA-MB-231 xenograft	Not specified	Significant inhibition of tumor growth and metastasis

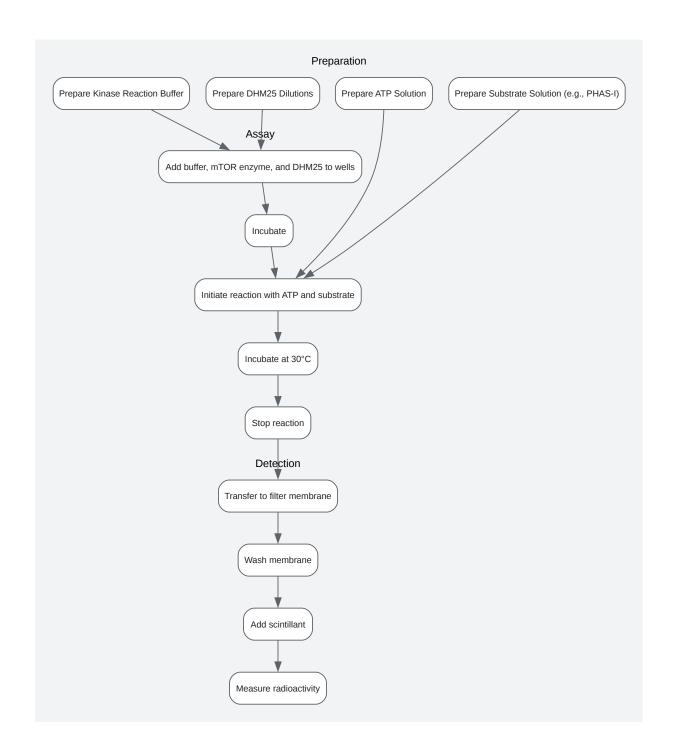
Experimental Protocols

The following protocols are generalized methodologies for key experiments involving DHM25, based on standard laboratory techniques. Researchers should optimize these protocols for their specific experimental conditions.

mTOR Kinase Assay

This assay is used to determine the direct inhibitory effect of DHM25 on mTOR kinase activity.





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Caption: Experimental workflow for a radioactive mTOR kinase assay.



Protocol:

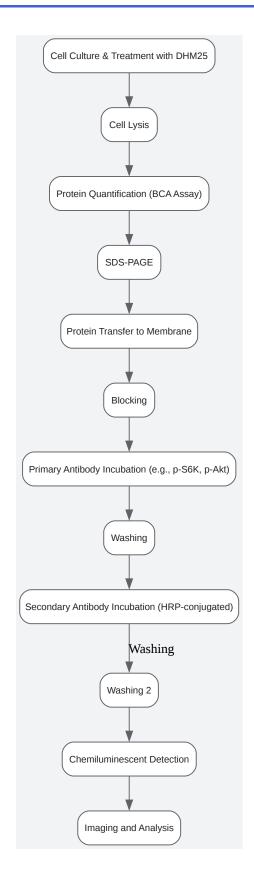
- Prepare Reagents:
 - Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).
 - ATP solution containing [y-32P]ATP.
 - Substrate (e.g., recombinant PHAS-I/4E-BP1).
 - Serial dilutions of DHM25 in DMSO.
- Assay Procedure:
 - In a 96-well plate, combine kinase buffer, purified mTOR enzyme, and DHM25 or vehicle (DMSO).
 - Pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
 - Initiate the kinase reaction by adding the ATP/substrate mixture.
 - Incubate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction by adding a stop solution (e.g., 7.5 M guanidine hydrochloride).
- Detection:
 - Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).
 - Wash the membrane extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
 - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of mTOR inhibition for each DHM25 concentration and determine the IC₅₀ value.



Western Blot Analysis of mTOR Signaling

This protocol is used to assess the effect of DHM25 on the phosphorylation status of mTOR downstream targets in cells.





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Caption: General workflow for Western blot analysis of mTOR signaling.



Protocol:

- Cell Culture and Treatment:
 - Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight.
 - Treat cells with various concentrations of DHM25 or vehicle for the desired time.
- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein on an SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate with primary antibodies against phosphorylated and total mTOR, Akt, S6K, and
 4E-BP1 overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
- Analysis:
 - Quantify band intensities and normalize phosphoprotein levels to total protein levels.

Cell Viability Assay

This assay measures the effect of DHM25 on the proliferation and viability of cancer cells.

Protocol (MTT Assay):



- · Cell Seeding and Treatment:
 - Seed cells in a 96-well plate and allow them to attach.
 - Treat cells with a range of DHM25 concentrations for 24-72 hours.
- MTT Incubation:
 - Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization:
 - Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

DHM25 is a promising covalent mTOR inhibitor with potent anti-cancer properties, particularly in the context of triple-negative breast cancer. Its unique mechanism of irreversible inhibition offers a potential advantage over reversible inhibitors. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of DHM25 and the development of novel covalent mTOR inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings.

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References

- 1. Collection A Novel Covalent mTOR Inhibitor, DHM25, Shows in Vivo Antitumor Activity against Triple-Negative Breast Cancer Cells - Journal of Medicinal Chemistry - Figshare [figshare.com]
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